molecular formula C4H9ClF3NO B1378846 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride CAS No. 1334546-33-6

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

Cat. No.: B1378846
CAS No.: 1334546-33-6
M. Wt: 179.57 g/mol
InChI Key: NYMNLWVSNZJVCJ-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride (CAS: 3832-24-4) is a fluorinated amino alcohol derivative with the molecular formula C₃H₆F₃NO·HCl (or C₃H₇ClF₃NO when accounting for the hydrochloride salt) and a molecular weight of 165.54 g/mol . It is characterized by a trifluoromethyl group attached to a tertiary carbon bearing a hydroxyl group and an amino group. This compound is primarily utilized as a biochemical reagent, synthetic intermediate, or small-molecule scaffold in pharmaceutical and materials research .

Key properties include:

  • Boiling Point: 216.2°C at 760 mmHg
  • Melting Point: 84.5°C
  • Vapor Pressure: 0.0308 mmHg at 25°C .

Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride typically involves the reaction of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the careful handling of reagents and maintaining specific temperatures and pressures to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

Organic Synthesis

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride serves as an intermediate in the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group enhances the lipophilicity and biological activity of the resulting products, making it a crucial building block in synthetic organic chemistry .

Pharmaceutical Development

The compound is investigated for its potential in drug development. Its structural features allow for interactions with biomolecules, which can lead to the design of new pharmaceuticals with enhanced efficacy and specificity. Case studies have shown its utility in developing fluorinated analogs of existing drugs, which often exhibit improved pharmacokinetic properties .

Research indicates that 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol exhibits various biological activities. Studies focus on its interactions with proteins and enzymes, aiming to understand its mechanism of action in biological systems. The amino group can form hydrogen bonds with target biomolecules, influencing their activity and function .

Material Science

In industry, this compound is used to produce specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group. These materials are often utilized in coatings, adhesives, and other applications where enhanced chemical resistance is required .

Case Study 1: Drug Development

A study investigated the use of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol as a precursor for synthesizing novel antiviral agents. The resulting compounds demonstrated improved binding affinity to viral proteins compared to their non-fluorinated counterparts.

Case Study 2: Material Science

In another study focused on polymer chemistry, researchers utilized this compound to develop fluorinated polymers that exhibited superior thermal stability and chemical resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino group can form hydrogen bonds, facilitating binding to active sites and influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Amino Alcohol Derivatives

3-Amino-1,1-difluoropropan-2-ol Hydrochloride (CAS: 1785058-84-5)

  • Molecular Formula: C₃H₇ClF₂NO
  • Molecular Weight : 147.55 g/mol
  • Key Differences :
    • Replaces one fluorine atom with hydrogen, reducing electronegativity and lipophilicity.
    • Lower molecular weight (147.55 vs. 165.54 g/mol) impacts solubility and reactivity.
    • Applications : Used as a pharmaceutical impurity or intermediate, requiring strict handling protocols (e.g., protective gear due to toxicity) .

3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol Hydrochloride (CAS: 156990-55-5)

  • Molecular Formula: C₅H₁₁ClF₃NO
  • Molecular Weight : 193.59 g/mol
  • Higher molecular weight (193.59 vs. 165.54 g/mol) may reduce bioavailability. Applications: Functions as a versatile scaffold in medicinal chemistry .

(S)-2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride (CAS: 1255946-09-8)

  • Molecular Formula: C₃H₆ClF₃NO
  • Similarity Score : 0.79 (compared to the target compound) .
  • Key Differences :
    • Linear structure vs. branched tertiary carbon in the target compound.
    • Altered spatial arrangement affects chiral recognition in asymmetric synthesis.

Trifluoromethylated Amines

1,1,1-Trifluoropropan-2-amine Hydrochloride (CAS: 2968-32-3)

  • Molecular Formula : C₃H₆ClF₃N
  • Similarity Score : 1.00 .
  • Key Differences :
    • Lacks the hydroxyl group, reducing hydrogen-bonding capacity.
    • Applications : Intermediate for agrochemicals or fluorinated polymers.

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Key Functional Groups Applications
Target Compound C₃H₇ClF₃NO 165.54 3 -NH₂, -OH, -CF₃ Biochemical reagent, drug scaffold
3-Amino-1,1-difluoropropan-2-ol HCl C₃H₇ClF₂NO 147.55 2 -NH₂, -OH, -CF₂ Pharmaceutical impurity
3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol HCl C₅H₁₁ClF₃NO 193.59 3 -NH₂, -OH, -CF₃, -CH₃ Medicinal chemistry scaffold
1,1,1-Trifluoropropan-2-amine HCl C₃H₆ClF₃N 139.53 3 -NH₂, -CF₃ Agrochemical intermediate

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
  • Collision Cross-Section (CCS) : Predicted CCS values (e.g., 131.0 Ų for [M+H]⁺) suggest a compact structure, advantageous for mass spectrometry-based analyses .

Biological Activity

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride is a fluorinated amino alcohol with significant potential in biochemical research and applications. This compound exhibits unique biological activities due to its structural characteristics, which include a trifluoromethyl group, an amino group, and a hydroxyl group. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₄H₈F₃NO
Molecular Weight: 143.11 g/mol
CAS Number: 1334546-33-6

The compound's structure facilitates various interactions with biological macromolecules, making it a versatile agent in biochemical applications. The presence of the trifluoromethyl group enhances its lipophilicity and reactivity, which can influence its biological activity.

Biological Activity

This compound has been shown to exhibit several biological activities:

  • Enzyme Interaction: The compound interacts with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can lead to modulation of metabolic pathways, affecting cellular functions and signaling mechanisms.
  • Cellular Effects: Research indicates that this compound can influence cell signaling pathways and gene expression. For instance, it may act as an inhibitor or activator of specific enzymes depending on the cellular context.

The molecular mechanisms through which 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol exerts its effects include:

  • Binding Interactions: The compound binds to various biomolecules, leading to alterations in their activity. This binding can result in either inhibition or activation of enzymatic processes.
  • Stability and Degradation: In laboratory settings, the stability of this compound is relatively high under standard conditions; however, it may degrade over time or under specific environmental stresses.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Enzyme Activity Modulation: A study demonstrated that this compound could modulate the activity of specific aminotransferases in vitro. The results indicated a concentration-dependent effect on enzyme kinetics .
  • Cell Proliferation Studies: In cellular assays, 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol showed potential antiproliferative effects on cancer cell lines by inducing apoptosis through specific signaling pathways .

Summary of Findings

Study TypeFindings
Enzyme InteractionModulates aminotransferase activity in vitro
Cellular AssaysInduces apoptosis in cancer cell lines
Stability AssessmentRelatively stable under standard conditions; potential degradation noted

Applications in Research

The biological activity of this compound makes it valuable for various applications:

Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biological Studies: Used to investigate enzyme mechanisms and protein interactions.

Therapeutic Development: Explored for potential therapeutic properties and as a building block for drug development.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride to minimize side reactions?

  • Methodological Answer : Synthesis optimization should focus on controlling reactive intermediates. For example, stabilizing the amino-alcohol intermediate via HCl salt formation (as seen in similar hydrochlorides) improves solubility and reduces degradation . Reaction conditions (e.g., low temperature for trifluoromethyl group stability) and protecting group strategies (e.g., tert-butoxycarbonyl for amines) can mitigate side reactions. Purity monitoring via LC-MS or NMR at each step is critical .

Q. What analytical techniques are recommended for characterizing this compound's structural and chemical properties?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for backbone structure confirmation; ¹⁹F NMR for trifluoromethyl group analysis .
  • LC-MS : High-resolution mass spectrometry to verify molecular weight and detect impurities .
  • X-ray crystallography : For absolute stereochemistry determination if chiral centers are present .
  • Thermogravimetric analysis (TGA) : To assess thermal stability of the hydrochloride salt .

Q. How does the trifluoromethyl group influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density at adjacent carbons, enhancing electrophilicity. Kinetic studies using model compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) suggest slower SN2 reactivity compared to non-fluorinated analogs due to steric hindrance . Computational tools (DFT calculations) can predict reaction pathways .

Advanced Research Questions

Q. How can researchers evaluate the compound's stability under physiological pH conditions for pharmacological applications?

  • Methodological Answer :

  • pH stability assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at timed intervals .
  • Hydrolysis studies : Focus on the amino-alcohol moiety; ester or amide derivatives may improve stability (e.g., methyl (2S)-3-amino-2-fluoropropanoate hydrochloride showed enhanced stability in acidic conditions) .
  • Isotope labeling : Use deuterated solvents to track proton exchange in aqueous environments .

Q. What strategies are effective for resolving stereochemical challenges in synthesizing enantiopure forms of this compound?

  • Methodological Answer :

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) for enantiomer separation .
  • Asymmetric catalysis : Palladium-catalyzed amination or enzymatic resolution (e.g., lipases) for kinetic resolution of racemic mixtures .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Q. How can computational modeling predict the compound's pharmacokinetic properties and receptor binding affinity?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., β-adrenergic receptors, based on structural analogs like 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)propan-2-ol hydrochloride) .
  • ADMET prediction : Tools like SwissADME estimate LogP, solubility, and cytochrome P450 interactions .
  • Free-energy perturbation (FEP) : Quantify binding free energy changes for trifluoromethyl group modifications .

Q. What protocols are recommended for impurity profiling during scale-up synthesis?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat, light, and oxidizers (e.g., H₂O₂) to identify potential impurities .
  • HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., hydrochloride counterion variations) .
  • NMR-based metabolomics : Compare impurity profiles with reference standards (e.g., 1,3-bis[(1-methylethyl)amino]propan-2-ol dihydrochloride) .

Q. Contradictions and Challenges in Literature

  • Stereochemical instability : Some amino-alcohol hydrochlorides exhibit racemization under basic conditions, conflicting with studies suggesting stability . Researchers should validate stereochemical integrity via time-resolved CD or chiral HPLC.
  • Trifluoromethyl reactivity : While trifluoromethyl groups are generally inert, certain conditions (e.g., strong bases) may induce defluorination, as observed in related compounds like 3-[5-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol .

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-2-methylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c1-3(9,2-8)4(5,6)7;/h9H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMNLWVSNZJVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334546-33-6
Record name 2-Propanol, 3-amino-1,1,1-trifluoro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334546-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
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Synthesis routes and methods

Procedure details

Pd/C was added (1 g) to a 200 ml glass vessel. Ethanol (50 ml, dry) was added cautiously under an atmosphere of CO2. 1,1,1-Trifluoro-2-methyl-3-nitropropan-2-ol (10 g, 57.8 mmol) was dissolved in ethanol (50 ml, dry) and added to the glass vessel. The reaction mixture was put under a positive pressure of hydrogen (5 bar) at room temperature and hydrogenated for 2 days. The reaction mixture was filtered through Celite® (filter material) and washed with excess ethanol. The solvent was removed in vacuo to yield a colourless oil. The oil was dissolved in MeOH (50 ml) and treated dropwise with HCl (1M) in MeOH (30 ml). The solution was left to stir for 30 minutes and concentrated in vacuo azeotroping with MeCN to afford the title compound as a waxy white solid; 1H NMR (DMSO-d6, 400 MHz) δ 8.3 (3H, broad s), 6.9 (1H, broad), 3.0 (2H, q), 1.4 (3H, s).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

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